

An In-depth Technical Guide to 2-Bromo-1,3,5-trichlorobenzene

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Compound of Interest

Compound Name: 2-Bromo-1,3,5-trichlorobenzene

Cat. No.: B098843

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CAS Number: 19393-96-5

This technical guide provides a comprehensive overview of **2-Bromo-1,3,5-trichlorobenzene**, a halogenated aromatic compound with significant potential in synthetic chemistry, particularly in the burgeoning field of targeted protein degradation. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its properties, synthesis, reactivity, and applications.

Physicochemical and Spectroscopic Data

2-Bromo-1,3,5-trichlorobenzene is a polysubstituted benzene derivative. Its key physicochemical properties are summarized in the table below for easy reference.

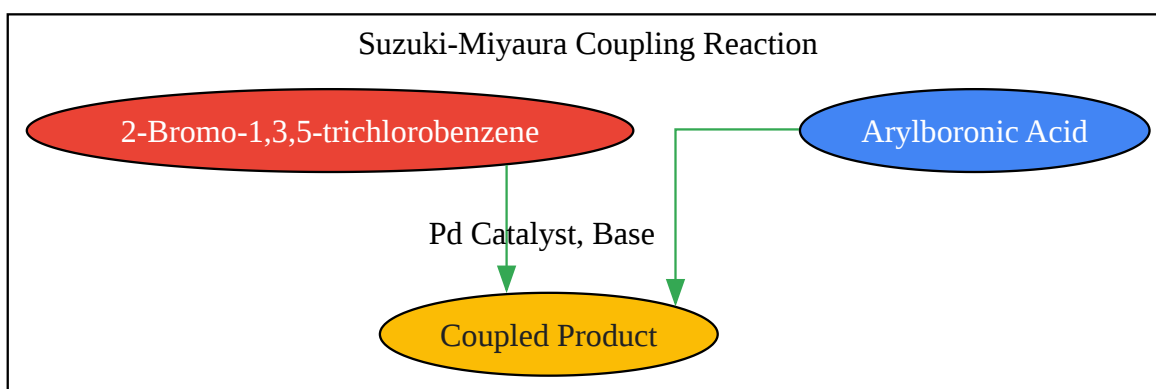
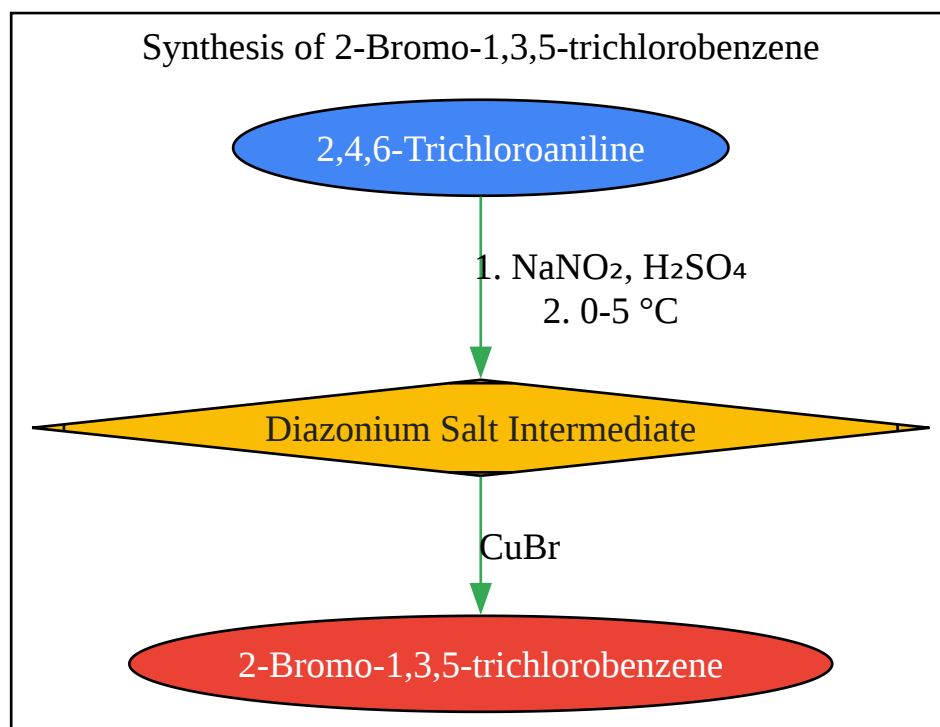
Property	Value	Reference
CAS Number	19393-96-5	[1]
Molecular Formula	C ₆ H ₂ BrCl ₃	[2]
Molecular Weight	260.34 g/mol	[2]
Melting Point	64-66 °C	[2]
Boiling Point	277.0 ± 35.0 °C at 760 mmHg	[2]
Density	1.8 ± 0.1 g/cm ³	[2]
LogP	4.57	[2]
Appearance	Off-white to light yellow crystalline solid	
Solubility	Soluble in common organic solvents such as dichloromethane, chloroform, and ethyl acetate. Insoluble in water.	

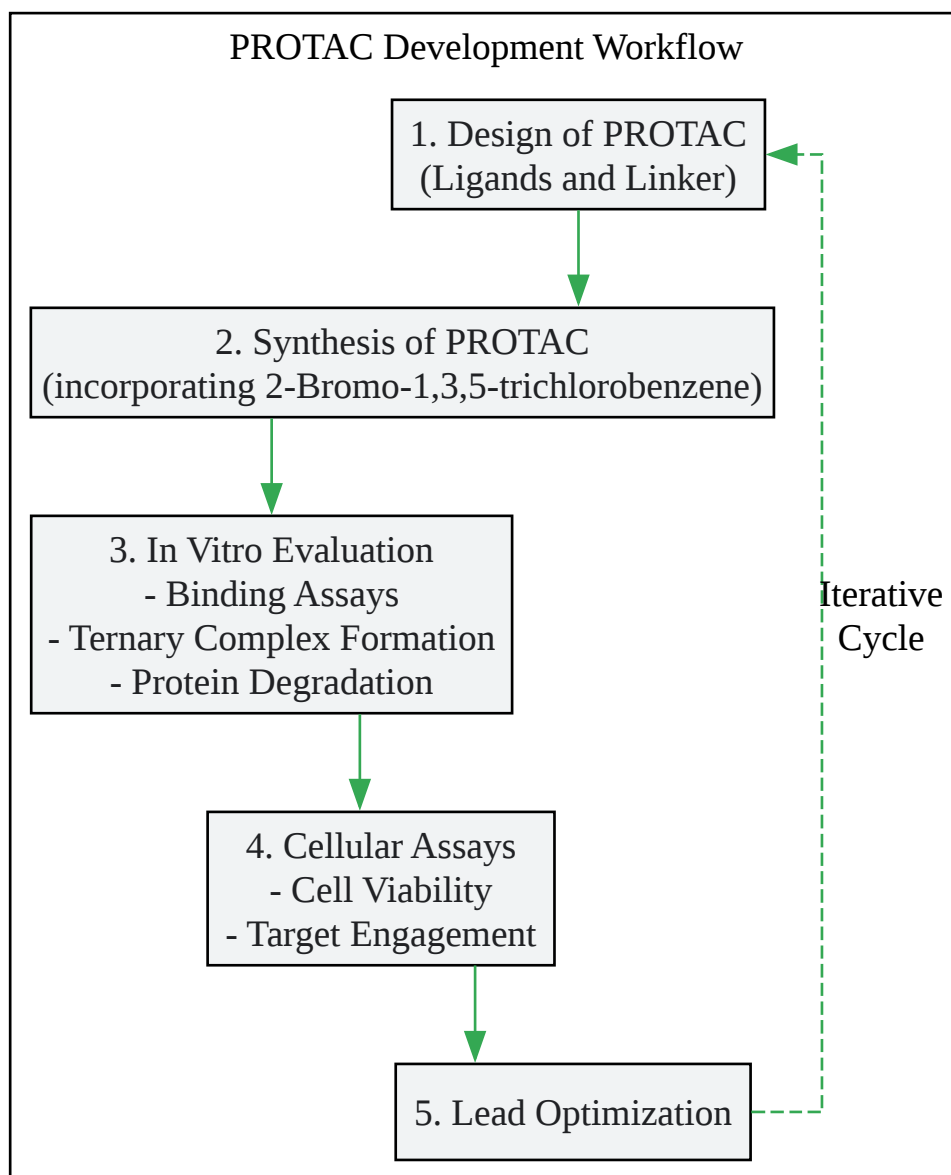
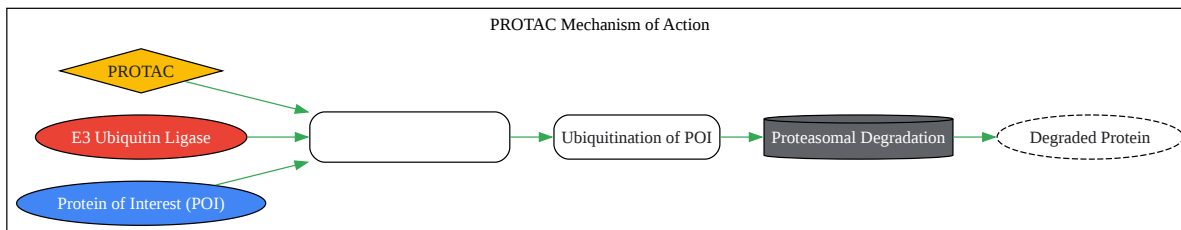
Spectroscopic Data:

While comprehensive, publicly available ¹H and ¹³C NMR spectra for **2-Bromo-1,3,5-trichlorobenzene** are not readily found, data for its precursor, 1,3,5-trichlorobenzene, and related isomers are available. For 1,3,5-trichlorobenzene, the proton NMR spectrum shows a singlet at approximately 7.25 ppm, and the carbon NMR spectrum displays a single peak around 135 ppm, reflecting the molecule's symmetry. It is anticipated that the ¹H NMR spectrum of **2-Bromo-1,3,5-trichlorobenzene** would show two singlets in the aromatic region, and its ¹³C NMR spectrum would exhibit four distinct signals for the aromatic carbons. Mass spectrometry data (GC-MS) is available and shows characteristic isotopic patterns for the presence of bromine and chlorine atoms.[1] Infrared (IR) spectroscopy would reveal characteristic C-H and C-X (halogen) stretching and bending frequencies.

Synthesis of 2-Bromo-1,3,5-trichlorobenzene

The most direct synthetic route to **2-Bromo-1,3,5-trichlorobenzene** is via a Sandmeyer reaction, starting from the commercially available 2,4,6-trichloroaniline.[2] This reaction involves the diazotization of the primary aromatic amine followed by a copper(I) bromide-mediated substitution.





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References

- 1. 2-Bromo-1,3,5-trichlorobenzene | C₆H₂BrCl₃ | CID 140526 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Bromo-1,3,5-trichlorobenzene | CAS#:19393-96-5 | Chemsrvc [chemsrc.com]
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